molecular formula C13H10FNO4S B1293713 Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- CAS No. 51012-30-7

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Cat. No. B1293713
CAS RN: 51012-30-7
M. Wt: 295.29 g/mol
InChI Key: YPVRMONLTQLVQE-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” is a chemical compound with the molecular formula C13H10FNO4S . It is also known by other names such as “2-(4-Fluoro-benzenesulfonylamino)-benzoic acid”, “BENZOIC ACID, 2-(((4-FLUOROPHENYL)SULFONYL)AMINO)-”, and “2-[(4-fluorophenyl)sulfonylamino]benzoic acid” among others .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” consists of a benzoic acid moiety attached to a 4-fluorophenylsulfonyl group via an amino link . The InChI code for this compound is InChI=1S/C13H10FNO4S/c14-9-5-7-10 (8-6-9)20 (18,19)15-12-4-2-1-3-11 (12)13 (16)17/h1-8,15H, (H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” is 295.29 g/mol . It has a computed XLogP3 value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 295.03145714 g/mol .

Safety and Hazards

While specific safety and hazard information for “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” was not found, it’s important to handle all chemical compounds with care. Benzoic acid is known to cause skin irritation and serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Future Directions

The future directions for “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” could involve its use in the synthesis of new pharmaceuticals or bioactive compounds. As a benzoic acid derivative, it may have potential applications in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.

Mode of Action

The compound interacts with its target by binding to the Methionine aminopeptidase 2 . .

Action Environment

The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRMONLTQLVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199018
Record name Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

CAS RN

51012-30-7
Record name 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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